![molecular formula C19H14O2 B14488839 Methyl 7H-benzo[c]fluorene-7-carboxylate CAS No. 64356-28-1](/img/structure/B14488839.png)
Methyl 7H-benzo[c]fluorene-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7H-benzo[c]fluorene-7-carboxylate is a chemical compound with the molecular formula C19H12O3 It is a derivative of benzo[c]fluorene, a polycyclic aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7H-benzo[c]fluorene-7-carboxylate typically involves the esterification of 7H-benzo[c]fluorene-7-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using optimized conditions to maximize yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7H-benzo[c]fluorene-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Methyl 7H-benzo[c]fluorene-7-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 7H-benzo[c]fluorene-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can form DNA adducts, which are covalent bonds between the compound and DNA. This interaction can lead to mutations and potentially carcinogenic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
7H-benzo[c]fluorene: The parent compound, which lacks the ester group.
11H-benzo[a]fluorene: Another isomer with different structural properties.
11H-benzo[b]fluorene: Similar to 11H-benzo[a]fluorene but with a different arrangement of aromatic rings.
Uniqueness
Methyl 7H-benzo[c]fluorene-7-carboxylate is unique due to the presence of the ester group, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for studying the effects of structural modifications on chemical and biological properties .
Propriétés
Numéro CAS |
64356-28-1 |
|---|---|
Formule moléculaire |
C19H14O2 |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
methyl 7H-benzo[c]fluorene-7-carboxylate |
InChI |
InChI=1S/C19H14O2/c1-21-19(20)18-15-9-5-4-8-14(15)17-13-7-3-2-6-12(13)10-11-16(17)18/h2-11,18H,1H3 |
Clé InChI |
NYFIOWGNJMBLNJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C14 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





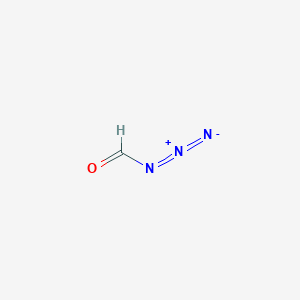
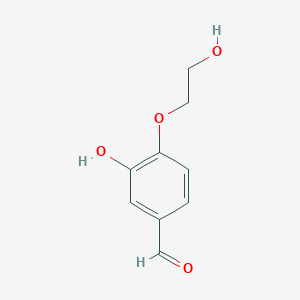
![1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14488780.png)
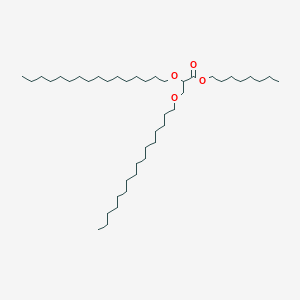
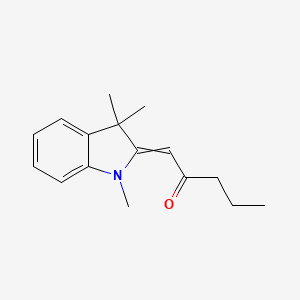

![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 4-aminobenzoate](/img/structure/B14488802.png)
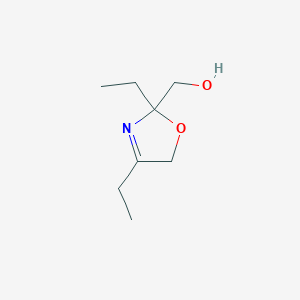

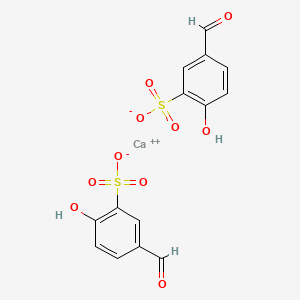
![4',5'-Bis(diphenylphosphoryl)spiro[fluorene-9,3'-pyrazole]](/img/structure/B14488826.png)
